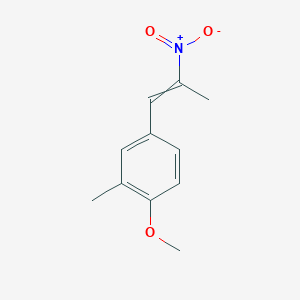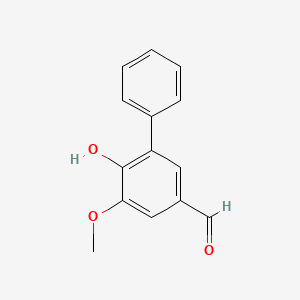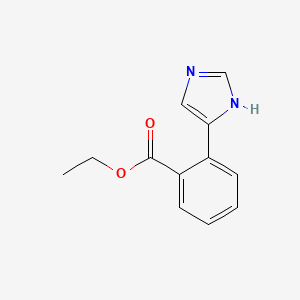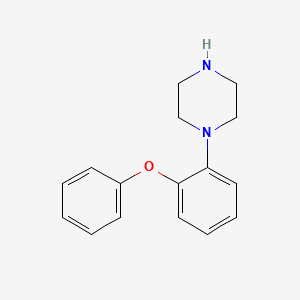
1-(2-Phenoxyphenyl)piperazine
Vue d'ensemble
Description
1-(2-Phenoxyphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a phenoxy group attached to the phenyl ring, which is further connected to the piperazine moiety. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-(2-phenoxyphenyl)piperazine can be achieved through several routes. One common method involves the reaction of 2-phenoxyaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the compound.
Analyse Des Réactions Chimiques
1-(2-phenoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring would yield nitro derivatives, while halogenation would produce halogenated compounds.
Applications De Recherche Scientifique
1-(2-phenoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Mécanisme D'action
The mechanism of action of 1-(2-phenoxyphenyl)piperazine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The compound’s effects are mediated through pathways involving neurotransmitter receptors, such as serotonin and dopamine receptors .
Comparaison Avec Des Composés Similaires
1-(2-phenoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: Similar in structure but lacks the phenoxy group, leading to different pharmacological properties.
1-(3-chlorophenyl)piperazine: Contains a chlorine atom on the phenyl ring, which alters its chemical reactivity and biological activity.
1-(4-methylphenyl)piperazine: Features a methyl group on the phenyl ring, resulting in distinct pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H18N2O |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
1-(2-phenoxyphenyl)piperazine |
InChI |
InChI=1S/C16H18N2O/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 |
Clé InChI |
VAXHGPCUAFNAQS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC=C2OC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


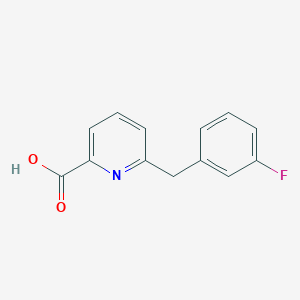
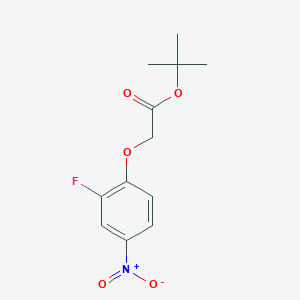
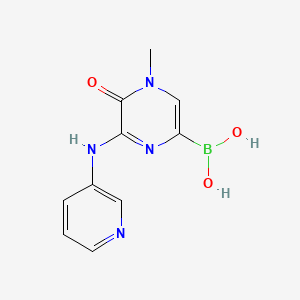

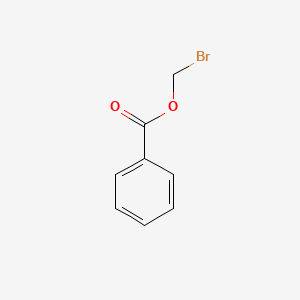
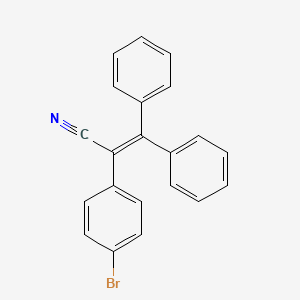
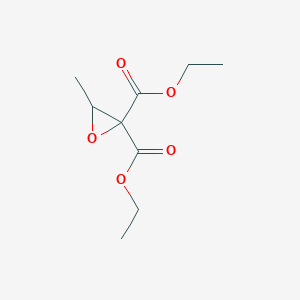
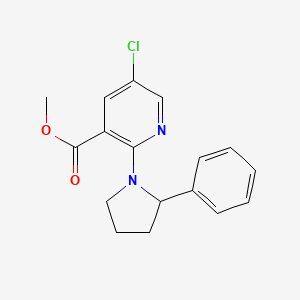

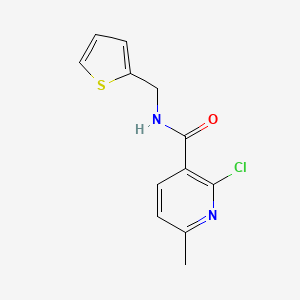
![6-Fluoro-3-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B8371732.png)
